4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride
CAS No.: 1208076-97-4
Cat. No.: VC7635767
Molecular Formula: C7H5BrClFO2S
Molecular Weight: 287.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208076-97-4 |
---|---|
Molecular Formula | C7H5BrClFO2S |
Molecular Weight | 287.53 |
IUPAC Name | 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride |
Standard InChI | InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |
Standard InChI Key | AFFPJHQMSGQUNK-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride, reflects its substitution pattern:
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Sulfonyl chloride (-SOCl) at position 1.
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Bromine (Br) at position 4.
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Fluorine (F) at position 5.
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Methyl (-CH) at position 2.
The SMILES notation and InChI key AFFPJHQMSGQUNK-UHFFFAOYSA-N
provide unambiguous representation of its structure .
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Weight | 287.53 g/mol |
Molecular Formula | |
Topological Surface Area | 34.14 Ų |
LogP (Partition Coefficient) | 2.82 |
Rotatable Bonds | 1 |
The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the sulfonyl chloride group, while the methyl group introduces steric hindrance, influencing solubility and reaction kinetics .
Synthesis and Production
Synthetic Routes
The synthesis typically involves sulfonylation of a pre-substituted benzene derivative. A common approach includes:
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Chlorosulfonation: Treatment of 4-bromo-5-fluoro-2-methylbenzene with chlorosulfonic acid () or sulfuryl chloride () under controlled temperatures (0–10°C) .
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Purification: Recrystallization or distillation to isolate the product .
Industrial-Scale Production
Industrial methods employ batch processing with rigorous temperature control to manage exothermic reactions. Solvents like dichloromethane or chloroform are used, and Lewis acid catalysts (e.g., ) may accelerate sulfonation .
Reactivity and Applications
Chemical Reactivity
The sulfonyl chloride group () is highly electrophilic, participating in:
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Nucleophilic Substitution: Reactions with amines, alcohols, or hydrazines yield sulfonamides, sulfonate esters, or sulfonyl hydrazides .
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) leverage the bromine substituent for biaryl synthesis .
Applications in Organic Synthesis
Application | Derivative Formed | Use Case |
---|---|---|
Pharmaceutical Intermediates | Sulfonamides | Antibiotics, enzyme inhibitors |
Agrochemicals | Sulfonate esters | Herbicides, fungicides |
Material Science | Polymeric sulfonates | Ion-exchange membranes |
For example, sulfonamides derived from this compound are explored for tyrosine kinase inhibition, relevant in cancer therapeutics .
Biological Activity and Research Findings
Enzyme Inhibition
The sulfonyl chloride moiety forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzymes, enabling irreversible inhibition. This property is leveraged in protease and kinase inhibitor development .
GHS Hazard Statement | Precautionary Measure |
---|---|
H314: Causes severe skin burns | P280: Wear protective gloves |
H302: Harmful if swallowed | P301+P330+P331: If swallowed, rinse mouth |
H335: Respiratory irritation | P304+P340: Remove to fresh air |
Comparison with Structural Analogues
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | Chlorine substituent increases electrophilicity | |
5-Bromo-4-fluoro-2-methylbenzenesulfonyl fluoride | Fluoride group enhances hydrolytic stability | |
2-Methoxy-4-bromo-5-fluorobenzenesulfonyl chloride | Methoxy group reduces reactivity |
The bromine substituent in the target compound facilitates cross-coupling reactions unavailable in chloro or methoxy analogues .
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